molecular formula C19H24N2O3 B6962547 N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide

N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide

Cat. No.: B6962547
M. Wt: 328.4 g/mol
InChI Key: XNNRPOWSKRNNFV-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide is a complex organic compound with a unique structure that combines a cycloheptyl group, a methoxy group, and an isoquinolinone moiety

Properties

IUPAC Name

N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-24-16-9-8-14-10-11-21(19(23)17(14)12-16)13-18(22)20-15-6-4-2-3-5-7-15/h8-12,15H,2-7,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNRPOWSKRNNFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CN(C2=O)CC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide typically involves the following steps:

    Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation, using reagents such as methyl iodide and a base like potassium carbonate.

    Cycloheptyl Group Addition: The cycloheptyl group is added through a nucleophilic substitution reaction, where a cycloheptyl halide reacts with the isoquinolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the methoxy group or other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-cycloheptyl-2-(2-methoxyphenyl)acetamide: Similar structure but with a methoxyphenyl group instead of an isoquinolinone moiety.

Uniqueness

N-cycloheptyl-2-(7-methoxy-1-oxoisoquinolin-2-yl)acetamide is unique due to the combination of its cycloheptyl group, methoxy group, and isoquinolinone core

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